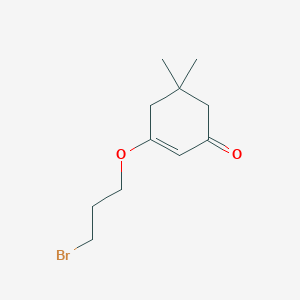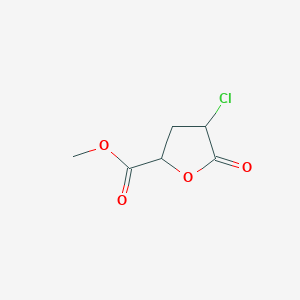
Methyl 4-chloro-5-oxooxolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-oxooxolane-2-carboxylate: is an organic compound with a molecular formula of C6H7ClO4 It is a derivative of oxolane, featuring a chlorine atom and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-oxooxolane-2-carboxylate typically involves the reaction of 4-chloro-5-oxooxolane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-chloro-5-oxooxolane-2-carboxylic acid+methanolcatalystMethyl 4-chloro-5-oxooxolane-2-carboxylate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-chloro-5-oxooxolane-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-chloro-5-oxooxolane-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving oxolane derivatives.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-5-oxooxolane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 4-oxooxolane-3-carboxylate: Similar in structure but lacks the chlorine atom.
Methyl 5-chloro-1H-indole-2-carboxylate: Contains a different heterocyclic ring system.
Methyl 5-(2-chlorophenyl)-4-oxazolecarboxylate: Features an oxazole ring instead of an oxolane ring.
Uniqueness: Methyl 4-chloro-5-oxooxolane-2-carboxylate is unique due to the presence of both a chlorine atom and a carboxylate ester group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
89630-71-7 |
|---|---|
Fórmula molecular |
C6H7ClO4 |
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C6H7ClO4/c1-10-6(9)4-2-3(7)5(8)11-4/h3-4H,2H2,1H3 |
Clave InChI |
AZKZSDXLABUIKP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C(=O)O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


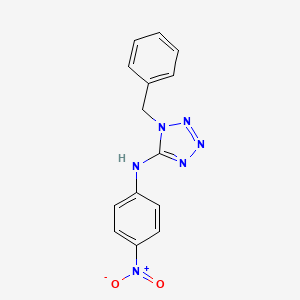
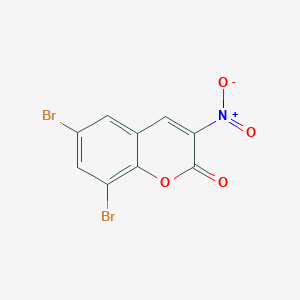
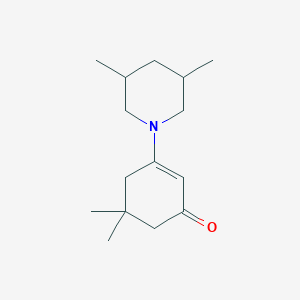
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)


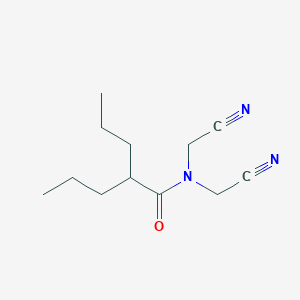
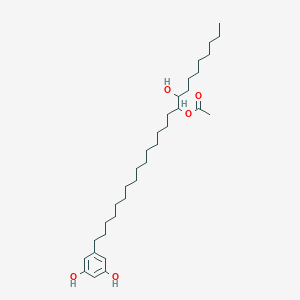

![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)

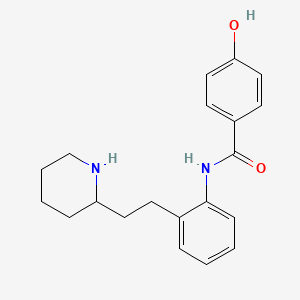
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
